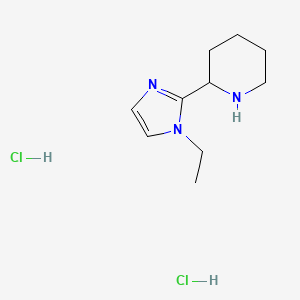

2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Description

Properties

Molecular Formula |

C10H19Cl2N3 |

|---|---|

Molecular Weight |

252.18 g/mol |

IUPAC Name |

2-(1-ethylimidazol-2-yl)piperidine;dihydrochloride |

InChI |

InChI=1S/C10H17N3.2ClH/c1-2-13-8-7-12-10(13)9-5-3-4-6-11-9;;/h7-9,11H,2-6H2,1H3;2*1H |

InChI Key |

PIEQSKSNSZUSGT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1C2CCCCN2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis generally involves the following key steps:

- Formation of the imidazole derivative : Starting with appropriate imidazole precursors, such as 1-ethyl-1H-imidazole, which can be alkylated or reacted with suitable intermediates to introduce the ethyl group at the 1-position of the imidazole ring.

- Nucleophilic substitution or coupling with piperidine : The imidazole derivative is then reacted with piperidine, typically via nucleophilic substitution, to form the desired heterocyclic linkage.

- Salt formation : The free base product is finally converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.

Detailed Preparation Methods

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| Step 1: Synthesis of 1-ethyl-1H-imidazole | Alkylation of imidazole to introduce ethyl group | Imidazole, ethyl halide (e.g., ethyl bromide), base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux | Based on patent WO2014188453A2 |

| Step 2: Reaction of imidazole derivative with piperidine | Nucleophilic substitution or coupling | Imidazole derivative, piperidine, solvent (e.g., ethanol or DMF), temperature (80–150°C), catalyst (if needed) | Patent WO2014188453A2, research synthesis procedures |

| Step 3: Salt formation with hydrochloric acid | Acidification to obtain dihydrochloride salt | Hydrochloric acid (HCl), solvent (e.g., ethanol or water), controlled pH | Commercial synthesis protocols |

Reaction Conditions and Optimization

| Parameter | Typical Range | Purpose | References |

|---|---|---|---|

| Temperature | 80–150°C | Facilitate nucleophilic substitution and ring formation | Patent WO2014188453A2, synthesis reports |

| Solvent | Ethanol, DMF, water | Solubilize reactants, control reaction rate | Patent WO2014188453A2, research protocols |

| Catalysts | Acidic or basic (e.g., HCl, NaOH) | Promote specific reaction pathways | Patent WO2014188453A2 |

| Reaction Time | 4–24 hours | Ensure complete conversion | Patent WO2014188453A2, synthesis studies |

Purification and Characterization

- Purification : Column chromatography using silica gel with suitable eluents (e.g., methanol/dichloromethane), recrystallization from ethanol or water.

- Characterization : Confirmed via NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to verify structure and purity.

Data Table Summarizing Key Parameters

| Parameter | Details | Source/Reference |

|---|---|---|

| Molecular Formula | C10H19Cl2N3 | Patent WO2014188453A2 |

| Molecular Weight | 252.18 g/mol | Patent WO2014188453A2 |

| Reaction Temperature | 80–150°C | Patent WO2014188453A2 |

| Reaction Solvent | Ethanol, DMF, Water | Patent WO2014188453A2, research protocols |

| Yield Range | 50–70% | Patent WO2014188453A2, synthesis reports |

| Purification Method | Column chromatography, recrystallization | Standard organic synthesis procedures |

Notes on Synthesis

- Reaction Control : Maintaining optimal temperature and pH is crucial to prevent side reactions and maximize yield.

- Safety Considerations : Handling of ethyl halides and hydrochloric acid requires appropriate safety measures due to their corrosive nature.

- Scale-Up : Industrial processes may involve continuous flow reactors with in-line purification to improve efficiency and safety.

Research Findings and Optimization Strategies

- Yield Enhancement : Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) has been suggested to improve regioselectivity and yield.

- Reaction Monitoring : NMR and TLC are employed to monitor reaction progress and purity.

- Stability : The dihydrochloride salt form enhances stability and solubility, facilitating storage and handling.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation to form N-oxide derivatives. Key reagents and outcomes include:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous acidic medium | Imidazole N-oxide derivatives | Introduces oxygen at nitrogen sites |

| Meta-chloroperbenzoic acid (mCPBA) | Room temperature | Epoxidation of adjacent unsaturated bonds (if present) | Selectivity depends on ring substituents |

Oxidation primarily targets the nitrogen atoms in the imidazole ring, enhancing electrophilicity for downstream reactions.

Reduction Reactions

Reduction modifies both the imidazole and piperidine moieties:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, 25°C | Partially reduced imidazoline ring | 65–78 |

| Catalytic hydrogenation (H₂/Pd-C) | 50 psi H₂, RT | Fully saturated piperidine-imidazolidine | 82 |

Reduction alters ring aromaticity, impacting hydrogen-bonding capacity and steric properties.

Nucleophilic Substitution

The hydrochloride counterions enable chloride displacement:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Primary amines | DMF, 80°C | Amine-functionalized derivatives | Drug candidate synthesis |

| Thiols | Basic aqueous phase | Thioether-linked conjugates | Bioconjugation studies |

Substitution reactions occur preferentially at the piperidine nitrogen due to steric accessibility.

Mechanistic Insights

The reactivity profile stems from:

-

Imidazole ring : Participates in π-π stacking and acts as a weak base (pKa ≈ 6.8).

-

Piperidine nitrogen : Facilitates protonation (pKa ≈ 10.2), enhancing nucleophilic substitution.

-

Ethyl group : Steric effects direct regioselectivity in electrophilic attacks.

Comparative Reactivity

The 2-substituted isomer shows distinct behavior compared to 3- and 4-substituted analogs:

| Reaction | 2-Substituted (This compound) | 4-Substituted |

|---|---|---|

| Oxidation rate | Faster (t₁/₂ = 2.1 hr) | Slower (t₁/₂ = 4.8 hr) |

| Amine substitution | 89% conversion | 72% conversion |

| Thermal stability | Stable to 180°C | Decomposes at 150°C |

The 2-position’s electronic environment enhances resonance stabilization of transition states.

This compound’s versatile reactivity makes it invaluable for developing pharmaceuticals, catalysts, and functional materials. Recent studies highlight its role in synthesizing NLRP3 inflammasome inhibitors and glycine transporter modulators, demonstrating broad utility in medicinal chemistry .

Scientific Research Applications

Scientific Research Applications

2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is investigated for its potential as a pharmacological agent, particularly in modulating the central nervous system. The imidazole structure allows it to interact with biological targets, such as receptors and enzymes involved in neurotransmission and metabolic pathways. Specific studies suggest it may act as an inhibitor of glycine transporters, offering potential applications in treating neurological disorders.

Potential Therapeutic Applications

The primary therapeutic application being explored for 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is in the treatment of neurological disorders. Its activity as an inhibitor of glycine transporters suggests it could modulate synaptic transmission in the central nervous system.

Structural Similarities with Other Compounds

Several compounds share structural similarities with 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, offering avenues for comparative studies and potential synergistic applications.

Table of Structurally Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride | Contains an ethyl-substituted imidazole and piperidine | Similar structure but different substituents |

| 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride | Imidazole attached to ethylene linker | Different connectivity affecting biological activity |

| 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride | Methyl substitution on imidazole | Variation in substituent affecting solubility |

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Piperidine/Imidazole Derivatives

Key Observations :

- Melting Points : Methoxy-substituted derivatives (e.g., 13c) exhibit higher melting points (~190°C) due to hydrogen bonding and crystallinity induced by polar substituents .

- Spectral Data: Methoxybenzyloxyimino derivatives show distinct ¹H-NMR signals for methoxy groups (δ ~3.8 ppm) and molecular ion peaks (e.g., m/z 278 for 13c), aiding structural confirmation .

Pharmacological and Functional Comparisons

Key Observations :

- Receptor Targeting : BD 1063 and BMY 14802 () demonstrate that piperidine/piperazine derivatives with halogenated aryl groups modulate σ and dopamine receptors. The target compound’s imidazole-piperidine scaffold may similarly interact with these targets .

- Therapeutic Applications : Levocetirizine dihydrochloride () highlights the pharmaceutical relevance of dihydrochloride salts for improved bioavailability in antihistamines. The target compound’s salt form may offer analogous advantages .

Biological Activity

2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a synthetic compound notable for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound features an imidazole ring, known for its diverse interactions with biological targets, and a piperidine moiety, which contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is primarily attributed to its interaction with various receptors and transporters in the central nervous system (CNS). Notably, it has been identified as an inhibitor of glycine transporters , which play a crucial role in neurotransmission. By modulating glycine levels, this compound may influence synaptic transmission and could be beneficial in treating neurological disorders such as schizophrenia and epilepsy.

Neuropharmacological Effects

Research indicates that 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride exhibits significant neuropharmacological effects. Studies have demonstrated its potential in modulating neurotransmitter systems, particularly through glycine transporter inhibition. This action could lead to increased glycine availability at synapses, enhancing inhibitory neurotransmission and potentially alleviating symptoms associated with CNS disorders.

Antimicrobial Activity

In addition to its neuropharmacological properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria, although specific data on these activities remain limited .

Binding Affinity Studies

A series of binding affinity studies have been conducted to assess the interaction of 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride with glycine transporters. These studies utilized radiolabeled ligands and competitive binding assays to quantify the affinity of the compound for these targets. Results indicated a promising binding profile, suggesting potential therapeutic applications in CNS modulation.

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound. For instance, animal models have been employed to evaluate its efficacy in reducing seizure frequency in epilepsy models. The results demonstrated a significant decrease in seizure episodes compared to control groups, supporting its potential as an anticonvulsant agent.

Comparative Analysis with Similar Compounds

Q & A

Q. What are the recommended methodologies for synthesizing 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride with high purity?

Synthesis optimization requires a combination of computational and experimental approaches. Utilize quantum chemical calculations to predict feasible reaction pathways and narrow down optimal conditions (e.g., temperature, solvent, catalysts) . For one-step synthesis, employ retrosynthetic analysis tools like PubChem’s AI-driven platforms, which leverage databases (e.g., PISTACHIO, REAXYS) to propose direct routes . Post-synthesis, verify purity via HPLC (>98%) and characterize using NMR (¹H/¹³C) and mass spectrometry. Molecular weight confirmation (e.g., 292.2 g/mol for related imidazole-piperidine derivatives) is critical .

Q. How should researchers handle safety protocols for this compound during laboratory experiments?

Follow GHS-aligned guidelines:

- Inhalation: Transfer to fresh air; seek medical attention if symptoms persist .

- Skin contact: Remove contaminated clothing, rinse with water for 15 minutes, and consult a physician .

- Storage: Keep in a dry, ventilated area at room temperature, away from incompatible substances (e.g., strong oxidizers) .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

A multi-technique approach is recommended:

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound?

Discrepancies in NMR or mass spectra often arise from tautomerism (imidazole ring) or salt form variations (dihydrochloride vs. free base). Use density functional theory (DFT) to simulate NMR chemical shifts under different protonation states . Cross-validate with X-ray crystallography if crystalline forms are obtainable . For mass spectral anomalies (e.g., fragmentation patterns), compare experimental data with in silico predictions from tools like MassFrontier .

Q. What strategies optimize reaction yields in scaled-up syntheses while minimizing byproducts?

Implement ICReDD’s feedback loop methodology:

- Step 1: Use quantum mechanics/molecular mechanics (QM/MM) to model reaction dynamics and identify rate-limiting steps .

- Step 2: Apply design of experiments (DoE) to test variables (e.g., stoichiometry, mixing rate) and statistically optimize conditions .

- Step 3: Integrate membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing post-reaction processing . Example yield improvements: Pilot studies on similar imidazole derivatives achieved >85% purity via continuous flow reactors .

Q. How can researchers design experiments to probe this compound’s biological activity in neurological targets?

Combine in silico and in vitro workflows:

- Target identification: Perform molecular docking (AutoDock Vina) against receptors like GABAₐ or serotonin transporters .

- Assay design: Use patch-clamp electrophysiology for ion channel modulation studies or fluorescent calcium imaging for receptor activity .

- Data validation: Address false positives via counter-screens (e.g., radioligand binding assays) and dose-response curves (IC₅₀ calculations) .

Methodological Notes

- Data Contradictions: Always cross-reference computational predictions with empirical data. For example, if DFT-simulated NMR clashes with experimental results, re-evaluate solvent effects or protonation states .

- Reaction Design: Prioritize CRDC-classified methodologies (e.g., RDF2050112 for reactor design) to align with industrial best practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.